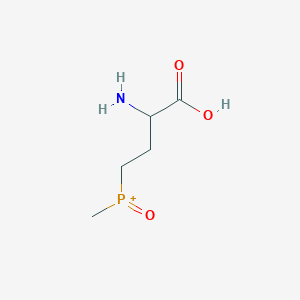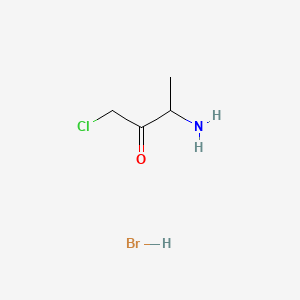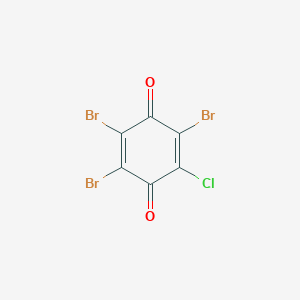
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C6Br3ClO2 This compound is characterized by the presence of three bromine atoms, one chlorine atom, and a dione structure within a cyclohexadiene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione typically involves the bromination and chlorination of cyclohexa-2,5-diene-1,4-dione. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where cyclohexa-2,5-diene-1,4-dione is treated with bromine and chlorine in the presence of catalysts to achieve high yields and purity. The process is optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dehalogenated derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3,5-Tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets through halogen bonding and electrophilic interactions. The compound can form stable complexes with nucleophiles, leading to various biochemical and chemical effects. The pathways involved include halogenation and dehalogenation processes.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Tribromocyclohexa-2,5-diene-1,4-dione: Lacks the chlorine atom but has similar bromination.
2,3,5-Trichlorocyclohexa-2,5-diene-1,4-dione: Contains chlorine atoms instead of bromine.
2,3,5-Tribromo-6-fluorocyclohexa-2,5-diene-1,4-dione: Substitutes chlorine with fluorine.
Propiedades
Número CAS |
46008-81-5 |
|---|---|
Fórmula molecular |
C6Br3ClO2 |
Peso molecular |
379.23 g/mol |
Nombre IUPAC |
2,3,5-tribromo-6-chlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6Br3ClO2/c7-1-2(8)6(12)4(10)3(9)5(1)11 |
Clave InChI |
PQAQNWSPNSUKMJ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


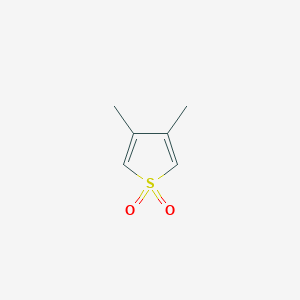
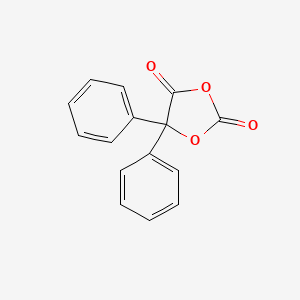
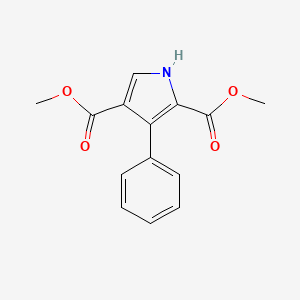

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)

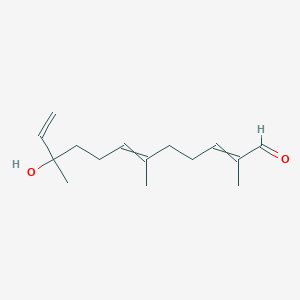
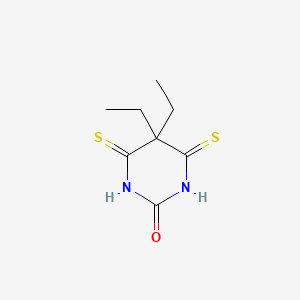

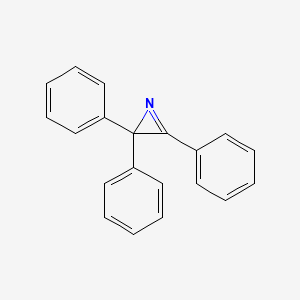
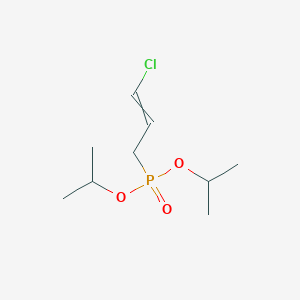
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
